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molecular formula C8H10N2O3S B8735354 (2-Acetamido-1,3-thiazol-4-yl)methyl acetate CAS No. 111608-67-4

(2-Acetamido-1,3-thiazol-4-yl)methyl acetate

Cat. No. B8735354
M. Wt: 214.24 g/mol
InChI Key: WUYLHICHUYNPNZ-UHFFFAOYSA-N
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Patent
US04742057

Procedure details

Mass (m/e): 214 (M30) . (2) A mixture of 2-acetylamino-4-acetoxymethylthiazole (72 g), potassium carbonate (23.2 g), methanol (1.1 l) and water (0.1 l) was stirred for 3 hours and 20 minutes at ambient temperature. An insoluble material was filtered off and the filtrate was neutralized with 2N hydrochloric acid and evaporated. To the residue was added a mixture of chloroform and methanol (100 ml, 1:1 V/V) and the mixture was heated. An insoluble material was filtered off and the filtrate was concentrated. The residue was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (10:1 V/V) to give 2-acetylamino-4-hydroxymethylthiazole (41.11 g).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
0.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][O:11]C(=O)C)[N:9]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].CO>O>[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
72 g
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)COC(C)=O
Name
Quantity
23.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.1 L
Type
reactant
Smiles
CO
Name
Quantity
0.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours and 20 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
An insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the residue was added
ADDITION
Type
ADDITION
Details
a mixture of chloroform and methanol (100 ml, 1:1 V/V)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
FILTRATION
Type
FILTRATION
Details
An insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (10:1 V/V)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 41.11 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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